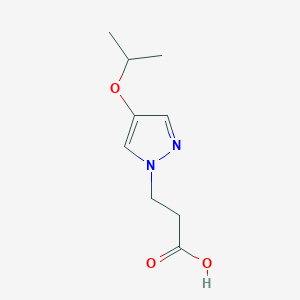
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid
Übersicht
Beschreibung
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid, also known as IPPA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. IPPA is a pyrazole derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid's mechanism of action involves the inhibition of acetylcholinesterase, as mentioned above. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. Additionally, 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid has been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects:
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and the protection against oxidative stress and neurodegeneration. Additionally, 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying cognitive function and potential treatments for Alzheimer's disease. Additionally, 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid's antioxidant and anti-inflammatory properties can be useful in studying neurodegeneration and inflammation in the brain. However, one limitation of using 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in lab experiments is its potential toxicity, which can vary depending on the dosage and duration of exposure.
Zukünftige Richtungen
There are many future directions for research related to 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid, including studying its potential use in treating other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to determine the optimal dosage and duration of exposure to 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in order to minimize potential toxicity. Furthermore, studies are needed to investigate the potential use of 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid in combination with other compounds for synergistic effects.
Wissenschaftliche Forschungsanwendungen
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid has been studied for its potential use in various research applications, including as a potential treatment for Alzheimer's disease. Studies have shown that 3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function in individuals with Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(4-propan-2-yloxypyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-7(2)14-8-5-10-11(6-8)4-3-9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBNDROPDRRORB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN(N=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropoxy-pyrazol-1-yl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




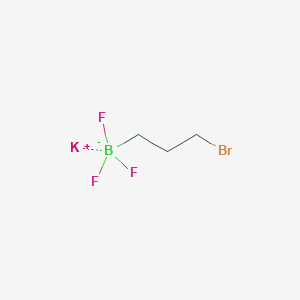


![2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1408887.png)

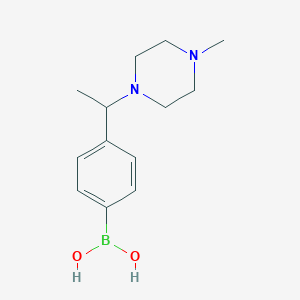


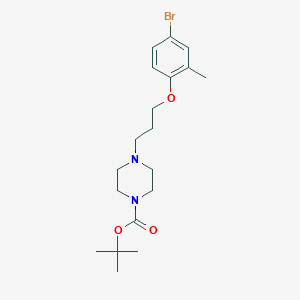


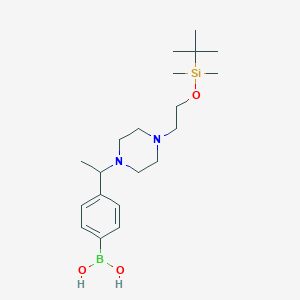
![[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid](/img/structure/B1408902.png)